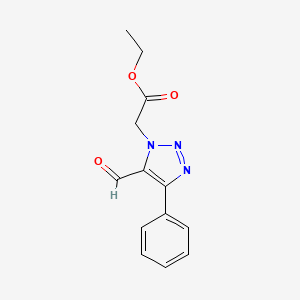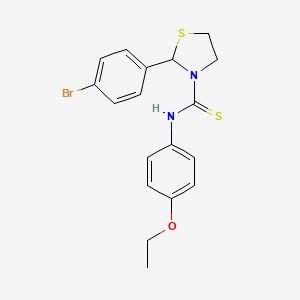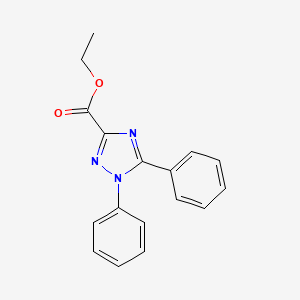![molecular formula C19H15ClO4 B11084898 7-chloro-4-methyl-6-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11084898.png)
7-chloro-4-methyl-6-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-4-methyl-6-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-methyl-6-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenylacetic acid, 7-chloro-4-methylcoumarin, and suitable reagents for esterification.
Esterification: The 4-methylphenylacetic acid is esterified with an alcohol, often using a catalyst like sulfuric acid or p-toluenesulfonic acid, to form the corresponding ester.
Coupling Reaction: The ester is then coupled with 7-chloro-4-methylcoumarin under basic conditions, typically using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Esterification: Utilizing continuous flow reactors to enhance the efficiency of the esterification process.
Automated Coupling Reactions: Employing automated systems to control reaction parameters precisely, ensuring high yield and purity.
Advanced Purification Techniques: Using high-performance liquid chromatography (HPLC) for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products
Oxidation: Formation of 7-chloro-4-methyl-6-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one carboxylic acid.
Reduction: Formation of 7-chloro-4-methyl-6-[2-(4-methylphenyl)-2-hydroxyethoxy]-2H-chromen-2-one.
Substitution: Formation of 7-amino-4-methyl-6-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers to improve their thermal and mechanical properties.
Biology
Enzyme Inhibition: Studied for its potential to inhibit enzymes involved in various metabolic pathways.
Antimicrobial Activity: Exhibits antimicrobial properties against a range of bacterial and fungal strains.
Medicine
Anti-inflammatory: Investigated for its anti-inflammatory effects in various in vitro and in vivo models.
Anticancer: Potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry
Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: Employed in the development of new agrochemical products for crop protection.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: Binds to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways.
Receptor Binding: Interacts with specific receptors on cell surfaces, modulating cellular responses.
Apoptosis Induction: Triggers apoptotic pathways in cancer cells, leading to programmed cell death.
Comparison with Similar Compounds
Similar Compounds
7-chloro-4-methylcoumarin: Shares the chromen-2-one core but lacks the 2-(4-methylphenyl)-2-oxoethoxy group.
4-methyl-7-chlorocoumarin: Similar structure but with different substitution patterns.
Uniqueness
Structural Features: The presence of the 2-(4-methylphenyl)-2-oxoethoxy group distinguishes it from other chromen-2-one derivatives.
Biological Activity: Exhibits unique biological activities, such as specific enzyme inhibition and receptor binding, not observed in closely related compounds.
Properties
Molecular Formula |
C19H15ClO4 |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
7-chloro-4-methyl-6-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one |
InChI |
InChI=1S/C19H15ClO4/c1-11-3-5-13(6-4-11)16(21)10-23-18-8-14-12(2)7-19(22)24-17(14)9-15(18)20/h3-9H,10H2,1-2H3 |
InChI Key |
KLMHYCKSMUAZFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=C(C=C3C(=C2)C(=CC(=O)O3)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-iodophenyl)acetamide](/img/structure/B11084815.png)
![3-(4-bromophenyl)-1,1-dimethyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11084819.png)
![10-chloro-11-hydroxy-4,8-diphenyl-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione](/img/structure/B11084827.png)

![N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-cyclohexylpropanamide](/img/structure/B11084835.png)

![3-[(dimorpholin-4-ylphosphoryl)(morpholin-4-yl)methyl]-1H-indole](/img/structure/B11084842.png)
![2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11084849.png)

![3,5-dibromo-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde](/img/structure/B11084873.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-iodobenzamide](/img/structure/B11084874.png)


![(6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)(furan-2-yl)methanone](/img/structure/B11084895.png)
